molecular formula C28H32N2O3S B11343382 N,N-dibenzyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N,N-dibenzyl-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11343382
M. Wt: 476.6 g/mol
InChI Key: WFKRRZQYSICYQB-UHFFFAOYSA-N
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Description

N,N-DIBENZYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl groups and a methanesulfonyl group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIBENZYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzyl Groups: The benzyl groups are introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is attached to the methylphenyl moiety through a sulfonylation reaction using methanesulfonyl chloride.

    Final Coupling: The final step involves coupling the substituted piperidine with the methanesulfonylated methylphenyl moiety under appropriate reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the study of piperidine-related enzymes.

    Receptor Binding: It may be used in research focused on receptor-ligand interactions.

Medicine:

    Drug Development: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug design.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-DIBENZYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    N,N-Dibenzylpiperidine: Shares the piperidine and benzyl groups but lacks the methanesulfonyl and carboxamide functionalities.

    N-Benzylpiperidine: Contains only one benzyl group and lacks the methanesulfonyl and carboxamide functionalities.

    Methanesulfonylpiperidine: Contains the methanesulfonyl group but lacks the benzyl and carboxamide functionalities.

Uniqueness: N,N-DIBENZYL-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of benzyl, methanesulfonyl, and carboxamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C28H32N2O3S

Molecular Weight

476.6 g/mol

IUPAC Name

N,N-dibenzyl-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C28H32N2O3S/c1-23-10-8-9-15-27(23)22-34(32,33)30-18-16-26(17-19-30)28(31)29(20-24-11-4-2-5-12-24)21-25-13-6-3-7-14-25/h2-15,26H,16-22H2,1H3

InChI Key

WFKRRZQYSICYQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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